4-Bromo-2-methylthiazole 4-Bromo-2-methylthiazole
Brand Name: Vulcanchem
CAS No.: 298694-30-1
VCID: VC1998711
InChI: InChI=1S/C4H4BrNS/c1-3-6-4(5)2-7-3/h2H,1H3
SMILES: CC1=NC(=CS1)Br
Molecular Formula: C4H4BrNS
Molecular Weight: 178.05 g/mol

4-Bromo-2-methylthiazole

CAS No.: 298694-30-1

Cat. No.: VC1998711

Molecular Formula: C4H4BrNS

Molecular Weight: 178.05 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-methylthiazole - 298694-30-1

Specification

CAS No. 298694-30-1
Molecular Formula C4H4BrNS
Molecular Weight 178.05 g/mol
IUPAC Name 4-bromo-2-methyl-1,3-thiazole
Standard InChI InChI=1S/C4H4BrNS/c1-3-6-4(5)2-7-3/h2H,1H3
Standard InChI Key LYRXILTUZBBMNS-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)Br
Canonical SMILES CC1=NC(=CS1)Br

Introduction

Fundamental Characteristics and Identification

4-Bromo-2-methylthiazole is a colorless liquid compound belonging to the thiazole family of heterocycles. The compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with specific modifications at positions 2 and 4. This structural arrangement contributes to its chemical reactivity and potential biological significance in various applications .

Chemical Identity and Structural Information

The compound is formally identified through several key parameters that enable precise chemical identification and differentiation from similar structures. These identifiers provide researchers with standardized information necessary for proper handling, registration, and experimental design.

Table 1: Chemical Identity Parameters of 4-Bromo-2-methylthiazole

ParameterValue
CAS Number298694-30-1
IUPAC Name4-bromo-2-methyl-1,3-thiazole
Molecular FormulaC₄H₄BrNS
Molecular Weight178.05 g/mol
Canonical SMILESCC1=CSC(=N1)Br
Synonyms4-Bromo-2-methyl-1,3-thiazole; Thiazole, 4-bromo-2-methyl-

The structural configuration of 4-Bromo-2-methylthiazole includes a thiazole ring core with specific substitution patterns that determine its chemical behavior. The presence of the bromine atom at position 4 provides an excellent site for various coupling reactions, making this compound particularly valuable in synthetic organic chemistry as an intermediate for more complex structures .

Physicochemical Properties

The physicochemical properties of 4-Bromo-2-methylthiazole significantly influence its behavior in chemical reactions, storage stability, and potential applications. These properties provide essential information for researchers working with this compound in laboratory and industrial settings.

Physical Properties

As a colorless liquid at room temperature, 4-Bromo-2-methylthiazole possesses several notable physical characteristics that dictate its handling requirements and application parameters. These properties have been determined through both experimental measurements and computational predictions.

Table 2: Physical Properties of 4-Bromo-2-methylthiazole

PropertyValueDetermination Method
Physical StateLiquidExperimental
ColorColorlessExperimental
Density1.702 ± 0.06 g/cm³Predicted
Boiling Point199.2 ± 13.0°C at 760 mmHgPredicted
Flash Point74.3°CExperimental
pKa0.66 ± 0.10Predicted
Exact Mass176.92500Measured
PSA41.13000Calculated
LogP2.21400Calculated

The relatively high boiling point of 199.2°C reflects the compound's intermolecular forces, while its moderate flash point of 74.3°C indicates that precautions should be taken when handling the compound at elevated temperatures .

Chemical Reactivity

The chemical reactivity of 4-Bromo-2-methylthiazole is primarily governed by the presence of the bromine atom at position 4 and the thiazole ring system. The bromine atom serves as an excellent leaving group, facilitating various nucleophilic substitution reactions and metal-catalyzed coupling processes. The thiazole ring contributes to the compound's electronic properties and influences its behavior in reactions.

Key reactive features include:

  • The bromine atom at position 4 acts as a key site for nucleophilic substitution reactions.

  • The thiazole nitrogen possesses basic properties and can participate in coordination chemistry.

  • The entire structure can engage in various metal-catalyzed coupling reactions, particularly Suzuki-Miyaura couplings .

These reactive characteristics make 4-Bromo-2-methylthiazole a versatile synthetic intermediate in the preparation of more complex heterocyclic structures with applications in medicinal chemistry and materials science.

Synthesis Methodologies

Primary Synthetic Routes

The most common synthetic pathway involves a two-stage process starting with 2,4-dibromo-1,3-thiazole. This approach utilizes selective reactivity to introduce the methyl group at position 2 while maintaining the bromine at position 4.

A detailed synthetic procedure involves:

  • Treatment of 2,4-dibromothiazole (9.8 mmol) with n-butyllithium (6 mmol, 2.5 M in hexanes) in anhydrous tetrahydrofuran at -78°C under argon atmosphere.

  • Addition of dimethyl sulfate solution (2.7 ml in 5 ml THF) dropwise after 1 hour of stirring.

  • Continued stirring for 4 hours at -78°C, followed by warming to room temperature.

  • Standard workup and purification procedures to isolate the desired product .

This method typically produces 4-Bromo-2-methylthiazole with yields of approximately 55%, making it a reasonably efficient approach for laboratory-scale synthesis .

Alternative Synthesis Approaches

Alternative synthetic strategies include:

  • Selective halogen-metal exchange reactions followed by methylation, particularly useful when starting from differently substituted thiazole precursors.

  • Direct bromination of 2-methylthiazole, though this often requires careful control of reaction conditions to achieve selective bromination at position 4.

These alternative approaches offer flexibility depending on the availability of starting materials and specific synthetic requirements .

Biological Activities and Applications

Research into 4-Bromo-2-methylthiazole and its derivatives has revealed several potential biological activities and applications, particularly in the field of medicinal chemistry.

Antimicrobial Properties

Derivatives of 4-Bromo-2-methylthiazole, particularly 2-bromo-4-methylthiazole-5-carboxamide compounds, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds exhibit remarkable growth inhibition across a wide spectrum of bacterial pathogens, suggesting potential applications in the development of new antimicrobial agents .

The antimicrobial efficacy is believed to be associated with the compounds' ability to interact with specific bacterial targets, such as DNA gyrase and lumazine synthase enzymes, through their thiazole core structure enhanced by the presence of the bromine and methyl substituents .

Medicinal Chemistry Applications

4-Bromo-2-methylthiazole serves as an important building block in the synthesis of biologically active compounds with diverse therapeutic potential:

  • It has been utilized in the development of enzyme inhibitors, particularly caspase inhibitors relevant to apoptosis regulation and inflammatory processes.

  • Derivatives have been investigated for antiviral and anticancer activities, with promising preliminary results.

  • The compound provides a versatile scaffold for the creation of targeted therapeutic agents through various coupling reactions at the bromine position .

Research has demonstrated that structural modifications based on the 4-Bromo-2-methylthiazole core can lead to compounds with enhanced biological activities and improved pharmacokinetic properties.

Industrial Applications

Beyond medicinal chemistry, 4-Bromo-2-methylthiazole has been identified in studies related to food chemistry and flavor science. Notably, related compounds have been investigated in the context of wine production, where they may contribute to specific flavor profiles or off-flavors depending on the context .

Hazard TypeClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

The compound is classified as an irritant (Xi) according to conventional hazard coding systems, requiring appropriate precautions during handling and use .

Current Research Trends and Future Directions

Research involving 4-Bromo-2-methylthiazole continues to evolve, with several emerging areas of interest and potential future applications.

Synthetic Methodologies Advancement

Recent research has focused on developing more efficient and environmentally friendly synthetic approaches to 4-Bromo-2-methylthiazole and its derivatives:

  • Green synthesis approaches using polyethylene glycol-400 (PEG-400) as a solvent have been explored for related thiazole derivatives, potentially offering more sustainable production methods.

  • Optimization of metal-catalyzed coupling reactions, particularly Suzuki-Miyaura couplings, continues to enhance the utility of this compound in complex molecule synthesis .

These methodological improvements aim to increase reaction efficiency while reducing environmental impact, aligning with broader trends toward sustainable chemistry practices.

Medicinal Chemistry Exploration

The exploration of 4-Bromo-2-methylthiazole in medicinal chemistry continues to expand, with several promising research directions:

  • Development of new antimicrobial agents based on the thiazole scaffold to address emerging resistance issues.

  • Investigation of structure-activity relationships to optimize biological activity and pharmacokinetic properties.

  • Application in fragment-based drug discovery, particularly in the development of enzyme inhibitors targeting specific therapeutic pathways .

One notable example includes the use of 4-Bromo-2-methylthiazole in the synthesis of compounds for electrophilic fragment screening aimed at developing caspase inhibitors, highlighting its utility in cutting-edge drug discovery approaches .

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